molecular formula C21H28Cl2N2O3 B139080 (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride CAS No. 83881-54-3

(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride

Cat. No. B139080
CAS RN: 83881-54-3
M. Wt: 427.4 g/mol
InChI Key: KODBQWPTPNAKJM-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride is a synthetic molecule that appears to be related to a class of compounds designed for therapeutic purposes, particularly in the context of cocaine-abuse treatment. The structure of this compound suggests that it contains a piperazine ring, which is a common feature in many pharmacologically active molecules, and it is differentially protected to allow for further chemical modifications.

Synthesis Analysis

The synthesis of related piperazine-containing compounds has been explored in the literature. For instance, a practical synthesis of differentially protected 2-(hydroxymethyl)piperazines has been reported, starting from optically active and commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride . This method could potentially be adapted for the synthesis of the compound , given the structural similarities and the presence of a piperazine core.

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This ring is substituted with a diphenylmethyl group, suggesting a bulky, aromatic moiety that could influence the compound's binding properties. Additionally, the presence of ethoxy groups may increase the solubility of the compound in organic solvents, which could be beneficial during synthesis and formulation.

Chemical Reactions Analysis

While specific chemical reactions involving the compound have not been detailed, the presence of a piperazine ring and ethoxy groups indicates that it could undergo various chemical transformations. These may include N-alkylation, acylation, or the introduction of additional functional groups that could modify the compound's pharmacological profile. The differentially protected nature of the piperazine suggests that selective reactions could be performed to further derivatize the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The diphenylmethyl group could confer lipophilicity, while the ethoxy groups and the terminal acetic acid moiety could contribute to the compound's overall polarity. The presence of hydrochloride suggests that the compound is formulated as a salt, which could enhance its water solubility and stability. These properties are important for the compound's bioavailability and potential use as a therapeutic agent.

Scientific Research Applications

Pharmacological Characteristics and Potential Uses

(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, a complex organic compound, demonstrates significant interest in scientific research due to its structural and functional attributes. While the direct references to this specific chemical compound are limited, research on similar chemical structures and functional groups can provide insights into potential applications and the interest areas within the scientific community.

One of the closely related areas of study involves the pharmacological effects of compounds with similar structural features, such as arylpiperazine derivatives. These compounds have been extensively explored for their therapeutic potential, mainly in treating depression, psychosis, or anxiety. Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, although some exhibit affinity for other neurotransmitter receptors. The extensive distribution in tissues, including the brain, highlights their potential in neurological and psychiatric applications (Caccia, 2007).

Environmental Impact and Biodegradation

Another area of research interest is the environmental fate and biodegradation of similar complex organic compounds. Studies focusing on herbicides and their degradation products, like 2,4-dichlorophenoxyacetic acid (2,4-D), reveal the environmental persistence and the toxic effects on non-target organisms. These studies emphasize the need for understanding the degradation pathways, the role of microorganisms in the biodegradation process, and the potential environmental impact of such compounds. The findings suggest the presence of these compounds in various environmental compartments, including soil and water bodies, urging further research on mitigation strategies to prevent environmental contamination (Ying, Williams, & Kookana, 2002).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly detailed in the available resources. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

There is limited information available on the future directions of this compound. However, related compounds such as “[2- (2-Aminoethoxy)ethoxy]acetic Acid” are used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA2, indicating potential applications in the field of molecular biology.


Please note that this analysis is based on the limited information available and may not fully represent the actual properties of the compound. For a more accurate and comprehensive analysis, please refer to specific scientific literature or contact a chemical expert.


properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBQWPTPNAKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004015
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride

CAS RN

83881-54-3
Record name Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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